molecular formula C14H29NO4 B14450833 N-Octyl-DNJ CAS No. 79206-10-3

N-Octyl-DNJ

Cat. No.: B14450833
CAS No.: 79206-10-3
M. Wt: 275.38 g/mol
InChI Key: VGSQNAQYXKTCLP-XJFOESAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octyl-deoxynojirimycin (N-Octyl-DNJ) is an N-alkylated derivative of the iminosugar 1-deoxynojirimycin (DNJ), designed for research on glycosphingolipid (GSL) biosynthesis and glycogen metabolism. As a glucose analogue, it acts as a potent inhibitor of ceramide-specific glucosyltransferase (glucosylceramide synthase), the enzyme that catalyzes the first step in GSL biosynthesis . This mechanism of action places this compound as a key investigative tool for Substrate Reduction Therapy (SRT), a promising approach for treating glycosphingolipid storage disorders such as Gaucher disease . The compound's inhibitory activity is influenced by the length of its N-alkyl chain; research indicates that elongation of the side chain, as seen in comparisons with N-nonyl-DNJ (NN-DNJ), improves cellular retention and enhances inhibitory efficacy within cultured cells . In addition to its effects on GSL synthesis, this compound is a potent inhibitor of enzymes involved in glycogen breakdown. In vitro studies demonstrate that it inhibits both lysosomal acid α-glucosidase (GAA) and the α-1,6-glucosidase activity of the glycogen debranching enzyme, with implications for studying glycogen storage diseases . Its properties are part of a broader structure-activity relationship observed in N-alkylated DNJ derivatives, where increasing the alkyl chain length generally enhances potency against glucosylceramide synthase and certain glucosidases, but can also affect specificity and cellular distribution . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79206-10-3

Molecular Formula

C14H29NO4

Molecular Weight

275.38 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-octylpiperidine-3,4,5-triol

InChI

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-15-9-12(17)14(19)13(18)11(15)10-16/h11-14,16-19H,2-10H2,1H3/t11-,12+,13-,14-/m1/s1

InChI Key

VGSQNAQYXKTCLP-XJFOESAGSA-N

Isomeric SMILES

CCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Canonical SMILES

CCCCCCCCN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

Synthesis and Derivatization Strategies of N Octyl Dnj and Analogues

Methodologies for N-Octyl-DNJ Synthesis

The introduction of an N-alkyl chain to the deoxynojirimycin (DNJ) core is a key step in producing this compound. Reductive amination has emerged as a prominent and effective method for this transformation.

Reductive Amination Approaches to N-Alkyl-DNJs

Reductive amination is a widely employed method for the synthesis of N-alkylated DNJ derivatives, including this compound. This chemical reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. A straightforward synthesis of N-alkylated 1-deoxynojirimycin (B1663644) derivatives involves reductive amination as a main reaction step. figshare.com The process typically starts with a protected form of DNJ, which is then reacted with an aldehyde, such as octanal, in the presence of a reducing agent. This one-pot reaction efficiently yields the desired N-alkylated product. acs.org

For instance, the synthesis of N,C-biantennary nojirimycin (B1679825) derivatives can be achieved through intermolecular reductive amination. acs.org This method has been successfully used to produce N-alkyl iminosugars in yields of 70–90%. acs.org The versatility of reductive amination allows for the creation of a diverse library of N-alkyl-DNJ analogues by varying the aldehyde used in the reaction. acs.orgnih.gov Green chemistry approaches have also been developed, utilizing iridium catalysts in water, showcasing a more environmentally friendly pathway. rsc.org

Furthermore, the "double reductive amination" (DRA) approach on dicarbonyl compounds provides a direct route to the piperidine (B6355638) skeleton of DNJ, which can then be N-alkylated. chim.it This strategy has been used to synthesize N-butyl-DNJ, and the same principle can be applied to produce this compound by using the appropriate alkyl amine. chim.it

Synthesis of C-Octyl-DNJ Analogues

Beyond N-alkylation, modifying the carbon skeleton of DNJ has led to the development of C-alkyl analogues with distinct biological properties. These syntheses often involve more complex multi-step procedures.

α-1-C-Octyl-DNJ (CO-DNJ) Synthesis

The synthesis of α-1-C-Octyl-DNJ (CO-DNJ) represents a significant structural modification where the octyl group is attached to the C-1 position of the DNJ ring. researchgate.net This creates a pseudo-anomeric C-glycoside linkage. A common strategy involves the stereoselective addition of a C-nucleophile to a protected glycosylamine precursor, followed by a reductive amination-cyclization sequence. researchgate.net The chemical name for α-1-C-Octyl-DNJ is (2R,3R,4R,5S,6R)-2-(hydroxymethyl)-6-octylpiperidine-3,4,5-triol. ontosight.ai This modification has been shown to significantly enhance the compound's lipophilicity and cellular uptake. ontosight.ai Research has demonstrated that CO-DNJ can be a potent inhibitor of certain glycosidases. researchgate.net

5-C-Alkyl-DNJ and 5-C-Alkyl-l-ido-DNJ Derivatization

Derivatization at the C-5 position of the DNJ ring has also been explored to create novel analogues. An efficient synthesis of 5-C-alkyl-DNJ and their l-ido-epimers has been developed starting from an l-sorbose-derived cyclic nitrone. life-future-project.eunih.gov This method allows for the introduction of various alkyl chains, ranging from methyl to dodecyl, at the C-5 position. life-future-project.eunih.gov The resulting 5-C-alkyl-DNJ derivatives have shown potent and selective inhibitory activity against α-glucosidases. life-future-project.eunih.gov In particular, derivatives with pentyl to octyl chains at the C-5 position exhibited significantly improved inhibition of rat intestinal maltase. life-future-project.eunih.gov In contrast, the corresponding 5-C-alkyl-l-ido-DNJ derivatives were generally found to be weaker inhibitors of the tested enzymes. life-future-project.eunih.gov

Structural Modifications for Research Applications

To further probe structure-activity relationships and optimize biological activity, researchers have introduced a variety of structural modifications to the this compound scaffold. These include altering the length of the alkyl chain and introducing different functional groups.

Alkyl Chain Length Variation and Substituent Introduction (e.g., Oxygen Species, Aryl Groups)

Varying the length of the N-alkyl chain is a common strategy to modulate the biological activity of DNJ derivatives. nih.gov Studies have shown that DNJs modified with alkyl side chains of 8 to 10 carbons are well-tolerated and can significantly enhance the activity of certain enzymes. nih.gov The introduction of oxygen species, such as an ether linkage, into the alkyl chain has been explored to decrease lipophilicity and potentially reduce toxicity. nih.govresearchgate.net For example, N-(7-oxadecyl)deoxynojirimycin was designed with this goal in mind. nih.gov

Furthermore, the introduction of aryl groups as substituents has been investigated. bris.ac.uk While direct examples of aryl groups on the N-octyl chain of DNJ are less common in the provided context, the broader principle of adding aryl substituents to related heterocyclic structures to modulate activity is established. bris.ac.uknih.gov These modifications aim to fine-tune the inhibitory profile and pharmacokinetic properties of the parent compound.

Bicyclic Nojirimycin Analogues Incorporating Octyl Moieties

The development of bicyclic nojirimycin (NJ) analogues that incorporate octyl moieties represents a significant strategy in the design of potent and selective glycosidase inhibitors. These structurally constrained molecules often exhibit enhanced binding affinities and specificities compared to their monocyclic counterparts.

A notable approach to the synthesis of such bicyclic systems involves the transformation of a neutral monocyclic thiourea (B124793) core into a basic bicyclic isothiourea. acs.orgcsic.es This strategy has been shown to modulate the enzyme inhibition selectivity. For instance, the intramolecular cyclization of N-(N'-alkylthiocarbamoyl) α-C-glycoside precursors, which can be achieved by heating in an acidic methanolic solution, leads to the formation of bicyclic iminothiazolidines. csic.es This transformation has been observed to shift the anomeric selectivity of the inhibitors from α-glucosidases to β-glucosidases. acs.orgcsic.es

One synthetic route commences with a bicyclic carbamate-type sp²-iminosugar, which serves as a versatile starting material. acs.orgcsic.esresearchgate.net This precursor can be converted to NJ α-C-glycosides. Subsequent reaction with octyl isothiocyanate can yield an N-(N'-octyl)thiocarbamoyl adduct. acs.org The final bicyclic structure is then formed through intramolecular cyclization. For example, the cyclization of N-(N'-butylthiocarbamoyl) and N-(N'-octyl)thiocarbamoyl α-C-propyl NJ derivatives (compounds 21 and 22 respectively) and their corresponding α-C-octyl counterparts (compounds 27 and 28) into iminothiazolidines (compounds 29-32) has been successfully demonstrated. acs.orgcsic.es

Another strategy focuses on the synthesis of bicyclic sp²-iminosugar glycosidase inhibitors designed for molecular diversity. niph.go.jp An example is the synthesis of a cyclic guanidine (B92328) derivative. This process can involve the reaction of a diamine with carbon disulfide-dicyclohexylcarbodiimide to form an imidazolidine-2-thione, which is then converted to the target cyclic guanidine by treatment with methyl iodide and subsequent displacement of the methylthio group with n-octylamine. niph.go.jp

Furthermore, bicyclic nojirimycin derivatives of the sp²-iminosugar type, such as 5-N,6-O-[N'-(n-octyl)iminomethylidene]nojirimycin (NOI-NJ) and its 6-thio analogue, 5-N,6-S-[N'-(n-octyl)iminomethylidene]-6-thionojirimycin (6S-NOI-NJ), have been synthesized and identified as potent and selective competitive inhibitors of lysosomal β-glucocerebrosidase. researchgate.netsemanticscholar.org The synthesis of these amphiphilic compounds underscores the importance of incorporating lipophilic chains, like the octyl group, to enhance interaction with the enzyme's active site. semanticscholar.org The bicyclic structure is considered critical for achieving β-anomeric selectivity. semanticscholar.org

The synthesis of bicyclic iminosugar C-glycosides based on an octahydrofuro[3,2-b]pyridine (B59362) framework has also been explored. nih.gov This method utilizes a C-allyl iminosugar and involves key steps such as debenzylative iodocycloetherification and nucleophilic displacement of iodine to introduce various functionalities. nih.gov

The table below summarizes key bicyclic nojirimycin analogues incorporating octyl moieties and their synthetic precursors.

Compound/AnalogueDescriptionSynthetic StrategyReference
Bicyclic iminothiazolidines N,C-biantennary glycomimeticsIntramolecular cyclization of N-(N'-octyl)thiocarbamoyl adducts in acidic methanol. acs.orgcsic.es
Bicyclic sp²-iminosugar with cyclic guanidine Designed for molecular diversityFormation of an imidazolidine-2-thione followed by reaction with methyl iodide and n-octylamine. niph.go.jp
NOI-NJ 5-N,6-O-[N'-(n-octyl)iminomethylidene]nojirimycinsp²-iminosugar synthesis. researchgate.netsemanticscholar.org
6S-NOI-NJ 5-N,6-S-[N'-(n-octyl)iminomethylidene]-6-thionojirimycinsp²-iminosugar synthesis, 6-thio analogue of NOI-NJ. researchgate.netsemanticscholar.org
Octahydrofuro[3,2-b]pyridine based C-glycosides Bicyclic iminosugar C-glycosidesKey steps include debenzylative iodocycloetherification and nucleophilic displacement. nih.gov

These synthetic strategies highlight the chemical versatility in creating structurally complex and potent bicyclic nojirimycin analogues. The incorporation of an octyl group is a recurring theme, emphasizing its role in achieving desired inhibitory activities.

Pharmacological Chaperoning Mechanisms of N Octyl Dnj

Stabilization of Misfolded Lysosomal Hydrolases

N-Octyl-DNJ and its close analogs have been shown to effectively stabilize certain misfolded lysosomal enzymes, thereby rescuing their function. This is primarily achieved by binding to the enzyme's active site, which helps to guide the protein into a more stable conformation.

Beta-glucocerebrosidase (GCase) is a lysosomal enzyme essential for the breakdown of glucosylceramide. Mutations in the GBA1 gene that encodes GCase can lead to Gaucher disease. Many of these mutations result in misfolded GCase that is retained in the ER and targeted for degradation. This compound and its analogs, such as N-Nonyl-DNJ (NN-DNJ), act as competitive inhibitors that can stabilize these mutant forms of GCase. nih.gov The hydrophobic alkyl chain of these molecules is thought to mimic the ceramide portion of the natural substrate, glucosylceramide, contributing to their binding affinity. nih.gov By stabilizing the mutant enzyme, these chaperones allow it to pass the ER's quality control system and be trafficked to the lysosome, where it can perform its catalytic function.

Research has demonstrated the efficacy of N-alkylated deoxynojirimycin derivatives in restoring the activity of various GCase mutants in cellular models. The level of restoration is highly dependent on the specific mutation.

N370S: This is the most common mutation associated with Gaucher disease. Studies on N-Nonyl-DNJ (NN-DNJ), a close analog of this compound, have shown that it can increase the activity of N370S β-Glu by up to two-fold in patient-derived fibroblast cultures. nih.gov this compound itself has been observed to increase β-Glu activity over a broad range of concentrations without causing significant inhibition. nih.gov Furthermore, another octyl derivative, α-1-C-octyl-DNJ (CO-DNJ), was found to increase intracellular β-Glu activity by 1.7 to 2.0-fold in Gaucher cell lines with the N370S mutation. researchgate.netnih.gov

L444P: The L444P mutation is often associated with more severe, neuronopathic forms of Gaucher disease and has proven to be more resistant to pharmacological chaperoning by N-alkylated DNJ derivatives. nih.gov While NN-DNJ showed little to no effect on this mutant, studies with other chaperones have shown modest increases, suggesting the structural defect caused by this mutation is more difficult to correct. nih.gov However, a novel octyl-DNJ derivative with a specific stereochemistry was reported to rescue L444P GCase activity by 1.8-fold, indicating that specific structural modifications might overcome this resistance. nih.gov

F213I: The F213I mutation shows significant responsiveness to chaperoning. N-octyl-β-valienamine (NOV), a structural isomer of this compound, demonstrated a potent chaperoning effect on the F213I mutant. In homozygous F213I cells, treatment with NOV led to an approximately 6-fold increase in enzyme activity, restoring it to about 80% of the levels seen in control cells. core.ac.uknih.gov

G202R and N188S: These mutations have also been shown to be responsive to pharmacological chaperones. N-octyl-β-valienamine was found to be effective in increasing the activity of G202R and N188S mutant forms of GCase. researchgate.net In cellular models with the N188S mutation (in a compound heterozygous state), a butoxy-DNJ derivative, which has a shorter alkyl chain than this compound, resulted in a 6-fold increase in GCase activity, highlighting the potential for this class of compounds to rescue function for these specific mutations. nih.gov

GCase MutationChaperone CompoundFold Increase in ActivityCellular Model
N370S N-Nonyl-DNJ~2.0Patient Fibroblasts
N370S α-1-C-octyl-DNJ1.7 - 2.0Gaucher Cell Lines
L444P Novel Octyl-DNJ derivative (R configuration at C-2)1.8Patient Fibroblasts
F213I N-octyl-β-valienamine~6.0Homozygous Patient Fibroblasts
N188S Butoxy-DNJ derivative~6.0Patient Fibroblasts (N188S/G193W)

This table presents data on this compound and its close analogs, demonstrating their efficacy in restoring the activity of various mutant forms of GCase.

While the primary focus of this compound has been on GCase, its effect on other lysosomal enzymes like acid alpha-glucosidase (GAA) is crucial for evaluating its specificity and potential side effects. GAA deficiency leads to Pompe disease. Interestingly, N-alkylated DNJ derivatives with long alkyl chains, such as N-Nonyl-DNJ, have been shown to be potent inhibitors of GAA, with an IC50 value of 0.42 μM. medchemexpress.comadooq.com This cross-reactivity could be detrimental if the goal is to specifically chaperone GCase. However, research into structurally similar compounds offers a solution. For instance, α-1-C-octyl-DNJ was developed as a pharmacological chaperone for GCase that not only avoids significant inhibition of GAA but can even lead to a slight increase in its activity (up to 1.3-fold). researchgate.netnih.gov This suggests that subtle modifications to the structure of this compound can significantly alter its specificity, minimizing off-target effects on enzymes like GAA. researchgate.net

Role of this compound in Beta-Glucocerebrosidase (GCase/β-Glu) Folding and Function

Modulation of Endoplasmic Reticulum (ER) Protein Folding Quality Control

The ER has a sophisticated quality control system to ensure that only correctly folded proteins are transported to their final destinations. nih.gov Misfolded proteins are retained in the ER and eventually targeted for degradation through a process known as ER-associated degradation (ERAD). nih.gov Pharmacological chaperones like this compound intervene in this process.

By binding to and stabilizing mutant GCase in the ER, this compound helps the enzyme to adopt a conformation that is recognized as "correctly folded" by the ER quality control machinery. nih.govnih.gov This allows the stabilized enzyme to evade ERAD and be packaged into transport vesicles for its journey to the lysosome. nih.govbiorxiv.org The trafficking of GCase from the ER to the lysosome is a unique process that is primarily mediated by the Lysosomal Integral Membrane Protein-2 (LIMP-2), rather than the more common mannose-6-phosphate receptor pathway used by many other lysosomal enzymes. researchgate.netmdpi.com By facilitating the proper folding of GCase, this compound ensures its successful engagement with LIMP-2 for transport to the lysosome, where it can then carry out its function of degrading glucosylceramide. researchgate.net

Molecular Basis of Chaperone Action

The chaperoning effect of this compound is rooted in its ability to act as a competitive, active-site-specific inhibitor. The deoxynojirimycin headgroup mimics the glucose moiety of the natural substrate, allowing it to bind to the catalytic site of GCase. The octyl tail enhances this binding, likely through hydrophobic interactions within the active site pocket that normally accommodates the lipid tail of glucosylceramide. nih.gov

Analysis of Binding Free Energy and pH-Dependent Affinity

The binding of this compound to GCase is a pH-sensitive process, a critical feature for its function as a pharmacological chaperone. The affinity of the chaperone for the enzyme is significantly higher at the neutral pH of the endoplasmic reticulum (ER), where it needs to bind and stabilize the newly synthesized enzyme, than at the acidic pH of the lysosome, where it must dissociate to allow the enzyme to function.

Iminosugar inhibitors, such as this compound, possess a basic nitrogen atom that is protonated at physiological pH, while the active site of GCase contains key acidic residues. The interaction between the chaperone and the enzyme is therefore dependent on the protonation states of both molecules. Studies on iminosugar-glycosidase interactions have shown that basic inhibitors preferentially bind to the enzyme in a monoprotonated state nih.gov.

Molecular dynamics simulations of the structurally similar compound, N-octyl-β-valienamine (NOV), have provided insights into the pH-dependent binding affinity. These simulations revealed that the binding free energy of the chaperone-enzyme complex is lower (indicating stronger binding) at a neutral pH (pH 7) compared to an acidic pH (pH 5) . This difference in binding energy is attributed to changes in the number of hydrogen bonds formed between the chaperone and the enzyme at different pH levels. At neutral pH, NOV is inserted deeper into the active site, leading to a greater number of hydrogen bonds. Conversely, at the acidic pH of the lysosome, protonation of several residues in the active site leads to a decrease in the number of hydrogen bonds and an increase in binding free energy, facilitating the dissociation of the chaperone .

Cellular CompartmentTypical pHThis compound Binding Affinity to GCasePrimary Function
Endoplasmic Reticulum~7.4HighBinds to and stabilizes nascent GCase, promoting proper folding.
Lysosome~4.5-5.0LowDissociates from GCase, allowing the enzyme to hydrolyze its substrate.

Contribution of Hydrophobic Interactions in Enzyme-Chaperone Complexes

A key structural feature of this compound is its eight-carbon alkyl chain. This hydrophobic tail plays a crucial role in the binding affinity and selectivity of the chaperone. The active site of GCase possesses a lipophilic pocket, and the N-alkyl chains of deoxynojirimycin derivatives are oriented towards the entrance of this active site, where they engage in hydrophobic interactions proteopedia.orgacs.orgnih.gov.

The length of the N-alkyl chain has been shown to directly correlate with the inhibitory potency and, by extension, the chaperoning efficacy of DNJ derivatives. Longer alkyl chains can form more extensive hydrophobic interactions within the active site, leading to a stronger binding affinity oup.com. Crystal structures of GCase in complex with N-butyl- and N-nonyl-deoxynojirimycin have revealed that the alkyl chains interact with several hydrophobic residues at the entrance of the active site proteopedia.org. While the specific residues interacting with the octyl chain of this compound have not been explicitly detailed, it can be inferred from these related structures that a similar set of hydrophobic interactions occurs.

Structural Feature of this compoundInteracting Region of GCaseNature of InteractionContribution to Chaperoning
N-octyl chainHydrophobic pocket at the active site entranceVan der Waals forcesEnhances binding affinity and stabilizes the enzyme-chaperone complex.
Iminosugar ringCatalytic residues in the active siteHydrogen bondsOrients the chaperone for optimal interaction and competitive inhibition.

Conformational Stabilization of Target Enzymes

The primary mechanism by which this compound acts as a pharmacological chaperone is through the stabilization of the native conformation of GCase. Many mutations that cause Gaucher disease lead to misfolding of the GCase enzyme in the endoplasmic reticulum. This misfolded protein is then targeted for degradation by the ER-associated degradation (ERAD) pathway and never reaches the lysosome to perform its function.

By binding to the active site of the mutant enzyme, this compound and similar pharmacological chaperones can stabilize the correct three-dimensional structure of the protein. This stabilization allows the enzyme to pass the stringent quality control mechanisms of the ER and be trafficked to the lysosome nih.gov. X-ray crystallography studies of GCase in complex with related chaperones like N-butyl- and N-nonyl-deoxynojirimycin have shown that the binding of the chaperone does not induce significant global conformational changes but rather stabilizes flexible loops surrounding the active site proteopedia.orgnih.gov. The stabilization of these loops is thought to be a key aspect of the chaperoning mechanism.

Studies on the related compound N-octyl-β-valienamine (NOV) have demonstrated its ability to increase the protein level and enzymatic activity of various mutant forms of β-glucosidase in cultured cells, supporting the role of the octyl chain in effective chaperoning nih.govresearchgate.net.

Effect of this compound BindingStructural Impact on GCaseFunctional Outcome
Binding to the active siteStabilization of flexible loops around the active sitePrevents misfolding and aggregation of mutant GCase.
Promotion of native conformationEnables the enzyme to pass ER quality controlFacilitates trafficking of the enzyme to the lysosome.

Chaperone Selectivity and Specificity Considerations for this compound

An important characteristic of an effective pharmacological chaperone is its selectivity for the target enzyme. Off-target inhibition of other essential enzymes can lead to undesirable side effects. N-alkylated deoxynojirimycin derivatives have been shown to exhibit a degree of selectivity for different glycosidases, which is influenced by the nature of the N-substituent nih.govmdpi.comresearchgate.net.

Studies on the related compound N-octyl-β-valienamine (NOV) have demonstrated a high specificity for β-glucosidase. In cell lysates, NOV did not cause inhibition of other lysosomal enzymes such as α-glucosidase, α-galactosidase, β-galactosidase, or β-hexosaminidase, suggesting it is a specific inhibitor of β-glucosidase researchgate.net. This specificity is crucial for its potential therapeutic use. The N-octyl derivative of a nojirimycin (B1679825) α-C-glycoside also showed selectivity for rice α-glucosidase and weak inhibition of bovine β-glucosidase and green coffee bean α-galactosidase acs.org.

The selectivity of N-alkylated DNJ derivatives is also dependent on the specific mutation in the target enzyme. For instance, N-octyl valienamine was found to be a more effective chaperone for the F213I mutation of GCase than for the more common N370S mutation nih.gov. This highlights the need for personalized medicine approaches when considering pharmacological chaperone therapy.

CompoundTarget EnzymeInhibitory Activity (Ki or IC50)Selectivity Profile
This compound (and related N-octyl iminosugars)β-GlucosidasePotent inhibitorShows high selectivity for β-glucosidase over other lysosomal glycosidases.
N-Butyl-DNJα-Glucosidases, Glucosylceramide synthaseInhibits multiple enzymesLess selective compared to some longer-chain derivatives.
N-Nonyl-DNJβ-GlucosidasePotent inhibitorAlso shows some inhibition of α-glucosidase. researchgate.net

Investigational Applications and Preclinical Studies in Lysosomal Storage Disorders

N-Octyl-DNJ in Gaucher Disease Models

Gaucher disease is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme β-glucocerebrosidase (GCase) and the accumulation of its substrate, glucosylceramide. Pharmacological chaperone therapy (PCT) aims to rescue the function of certain mutant GCase variants.

In Vitro Studies Using Patient-Derived Fibroblast Cell Lines (e.g., N370S, L444P Variants)

In vitro studies using fibroblast cell lines derived from Gaucher disease patients have been instrumental in evaluating the potential of this compound as a pharmacological chaperone. These studies often focus on common GCase mutations such as N370S, which is prevalent in type 1 Gaucher disease, and L444P, which is associated with more severe neuronopathic forms of the disease.

Research has shown that N-alkylated derivatives of 1-deoxynojirimycin (B1663644) (DNJ), including the N-octyl version, can elicit significant enhancements in GCase activity in lymphoblasts carrying the N370S mutation. rsc.org Specifically, this compound has been investigated for its ability to increase the activity of the N370S mutant enzyme. researchgate.net However, the L444P mutation has been noted to be generally less responsive to many pharmacological chaperones. pnas.orgmdpi.com While some compounds have shown a modest effect on the L444P variant, the enhancement is often less pronounced than that observed for the N370S mutation. csic.es For instance, α-1-C-octyl-DNJ (CO-DNJ), a related compound, showed only a 1.2-fold increase in β-glucosidase activity in the L444P variant. researchgate.net

Enzyme Activity Enhancement in Cellular Gaucher Disease Models

The primary goal of using this compound in Gaucher disease models is to enhance the residual activity of the mutated GCase enzyme. Studies have demonstrated that N-alkylated iminosugars can increase GCase activity in cellular models. For example, this compound and N-(6-hydroxyhexyl)-DNJ at a 50 μM concentration resulted in 6.2- and 4.1-fold increases in GCase activity in N370S Gaucher lymphoblasts, respectively, relative to untreated cells. rsc.org

Another study highlighted that this compound (NO-DNJ) was a 290-fold stronger inhibitor of β-glucosidase (β-Glu) than the parent compound DNJ. researchgate.net This potent inhibitory activity at the active site is a key characteristic of many pharmacological chaperones, as it allows them to bind and stabilize the target enzyme. The chaperoning effect is typically observed at sub-inhibitory concentrations.

CompoundCell Line/MutationConcentrationEnzyme Activity Enhancement (Fold Increase)Source
This compoundGaucher lymphoblasts (N370S)50 μM6.2 rsc.org
α-1-C-Octyl-DNJ (CO-DNJ)N370S Gaucher fibroblasts (GM0037)20 μM1.7 researchgate.net
α-1-C-Octyl-DNJ (CO-DNJ)N370S Gaucher fibroblasts (GM00852)20 μM2.0 researchgate.net
α-1-C-Octyl-DNJ (CO-DNJ)L444P Gaucher fibroblasts5-20 μM1.2 researchgate.netcsic.es

This compound in Pompe Disease Models

Pompe disease is another lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen (B147801) in the lysosomes.

In Vitro Investigations with Fibroblast Cell Lines

The application of pharmacological chaperones for Pompe disease has also been explored. In vitro studies using fibroblast cell lines from Pompe patients are a common model system. google.comresearchgate.net Research has investigated the effect of DNJ and its derivatives on mutant GAA. While N-butyl-deoxynojirimycin (NB-DNJ) has shown some effectiveness in restoring GAA activity for certain mutations, long-alkyl-chain derivatives like N-nonyl-DNJ (NN-DNJ) have been reported to cause a loss of activity. mdpi.comamda-pompe.org

One study that examined this compound (NO-DNJ) as a potent inhibitor of β-GCase also assessed its effect on GAA in Gaucher fibroblasts. mdpi.com The results indicated only a weak activation of GAA. mdpi.com This suggests that while this compound is a potent modulator of GCase, its effect on GAA may be less significant.

Broader Role within Pharmacological Chaperone Therapy (PCT) Paradigms

Pharmacological chaperone therapy represents a promising therapeutic strategy for a subset of genetic diseases caused by protein misfolding. nih.govfrontiersin.org The principle relies on using small molecules to rescue the function of misfolded but potentially active mutant proteins. csic.es For lysosomal storage disorders, the goal is to increase the residual enzyme activity to a level that can ameliorate the disease phenotype. nih.gov

Comparative Studies with Other Iminosugar Chaperones (e.g., NN-DNJ, NB-DNJ, NOV)

The therapeutic potential of this compound is often evaluated in comparison to other iminosugar-based pharmacological chaperones. These comparative studies are crucial for identifying compounds with optimal efficacy and selectivity.

Key comparators include:

N-nonyl-deoxynojirimycin (NN-DNJ): Like this compound, NN-DNJ has a long alkyl chain and is a potent inhibitor of GCase. researchgate.netpnas.org It has been shown to increase the activity of the N370S mutant GCase by up to 2-fold in fibroblast cultures. researchgate.netoup.com However, NN-DNJ has also been found to inhibit lysosomal α-glucosidase (GAA), raising concerns about potential off-target effects. researchgate.net In contrast, α-1-C-octyl-DNJ (CO-DNJ) showed a significant chaperoning effect on the N370S variant with minimal impact on α-glucosidase activity. researchgate.net

N-butyl-deoxynojirimycin (NB-DNJ): Also known as miglustat (B1677133), NB-DNJ is approved for substrate reduction therapy in Gaucher disease. csic.es It has also been investigated as a pharmacological chaperone for both Gaucher and Pompe diseases. csic.esmdpi.com Comparative studies indicate that while NB-DNJ can enhance GCase activity, derivatives with longer alkyl chains, such as this compound and NN-DNJ, often exhibit stronger inhibitory and chaperoning effects on GCase. rsc.orgresearchgate.net For Pompe disease, NB-DNJ was found to be more effective than longer-chain derivatives in restoring GAA activity for certain mutations. mdpi.comamda-pompe.org

N-octyl-β-valienamine (NOV): This compound has been reported to have GCase chaperoning capabilities, particularly in fibroblasts with the F213I mutation. csic.es It has also been identified as a chaperone for β-galactosidase in GM1 gangliosidosis. csic.esnih.gov

The length of the N-alkyl chain is a critical determinant of the chaperoning activity. Studies have shown that for DNJ derivatives targeting GCase, chains of 8 to 10 carbons are well-tolerated and effectively enhance enzyme activity in some Gaucher cell lines. researchgate.net

CompoundTarget EnzymeKey Research FindingSource
This compound (NO-DNJ)β-Glucocerebrosidase (GCase)290-fold stronger inhibitor of β-Glu than DNJ. researchgate.net
N-Nonyl-DNJ (NN-DNJ)β-Glucocerebrosidase (GCase)360-fold stronger inhibitor of β-Glu than DNJ; can lower α-glucosidase activity. researchgate.net
α-1-C-Octyl-DNJ (CO-DNJ)β-Glucocerebrosidase (GCase)460-fold stronger inhibitor of β-Glu than DNJ; minimal effect on α-glucosidase. researchgate.net
N-Butyl-DNJ (NB-DNJ)β-Glucocerebrosidase (GCase), Acid α-glucosidase (GAA)Approved for SRT in Gaucher disease; enhances activity of some mutant GAA. csic.esmdpi.com
N-Octyl-β-valienamine (NOV)β-Glucocerebrosidase (GCase), β-GalactosidaseShows chaperoning ability in F213I Gaucher fibroblasts. csic.es

Preclinical Evaluation of Combination Therapies with Enzyme Replacement Therapy (ERT)

In the context of Pompe disease, studies on patient-derived fibroblasts have explored the effects of N-alkyl derivatives of deoxynojirimycin (DNJ) when co-incubated with recombinant human acid alpha-glucosidase (rhGAA). mdpi.com One investigation evaluated DNJ and four N-alkyl derivatives, including N-octyl-deoxynojirimycin (NOD-DNJ). mdpi.com While the N-butyl derivative (NB-DNJ) was found to be the most effective in these particular studies, the research established the principle that N-alkylated DNJ compounds could act synergistically with ERT. mdpi.com The combination of a chaperone like NB-DNJ with rhGAA was shown to increase the amount of mature GAA molecular forms and improve its transport to the lysosome. mdpi.com

Similar synergistic outcomes have been observed in studies related to other lysosomal storage disorders (LSDs). For instance, in Fabry disease fibroblasts, combining ERT with the pharmacological chaperone 1-deoxygalactonojirimycin (DGJ) resulted in a marked enhancement of enzyme activity. tandfonline.com In Gaucher disease models, the chaperone N-butyldeoxynojirimycin (NB-DNJ) was found to bind to and enhance the stability of ERT enzymes like imiglucerase (B1177831) and velaglucerase alfa at neutral pH, which is relevant for the enzyme's journey before reaching the acidic environment of the lysosome. researchgate.net Although velaglucerase alfa demonstrated higher intrinsic thermal stability compared to imiglucerase, NB-DNJ was shown to further stabilize both enzymes. researchgate.net This supports the potential role of DNJ derivatives in combination therapies to improve the effectiveness of ERT for Gaucher disease. researchgate.net These findings collectively suggest that combining this compound, a related iminosugar, with ERT could potentially improve the treatment of certain LSDs by enhancing the stability and delivery of the recombinant enzyme. mdpi.comfrontiersin.org

Table 1: Preclinical Findings for Combination Therapy with Pharmacological Chaperones and ERT

Disorder ModelChaperoneERT EnzymeKey FindingsReference
Pompe Disease FibroblastsN-butyl-deoxynojirimycin (NB-DNJ)Recombinant human α-glucosidase (rhGAA)Increased enzyme activity correction; enhanced amount of mature GAA; improved lysosomal trafficking. mdpi.com
Fabry Disease Fibroblasts1-deoxygalactonojirimycin (DGJ)Recombinant human α-galactosidase AMarkedly enhanced enzyme activity. tandfonline.com
Gaucher Disease (in vitro)N-butyl-deoxynojirimycin (NB-DNJ)Imiglucerase, Velaglucerase alfaNB-DNJ binds to and enhances the thermal stability of both enzymes at neutral pH. researchgate.net
Gaucher CellsIsofagomine (IFG)Recombinant β-GCaseImproved uptake and stability of the recombinant enzyme. mdpi.com

Potential for Addressing Neuropathic Manifestations in Animal Models of LSDs

A significant limitation of ERT is its general inability to treat neurological manifestations associated with many LSDs, as the large recombinant enzymes cannot efficiently cross the blood-brain barrier (BBB). frontiersin.orgembopress.org Small-molecule pharmacological chaperones, due to their inherent properties, are expected to diffuse more freely across cell membranes and have the potential to penetrate the CNS. embopress.orgspandidos-publications.com This characteristic makes them a promising therapeutic avenue for LSDs with neurological involvement. embopress.org

Preclinical studies using animal models of neurodegenerative LSDs have demonstrated this potential. A notable example involves the use of N-octyl-4-epi-β-valienamine (NOEV), a compound structurally related to this compound, in a mouse model of GM1 gangliosidosis. spandidos-publications.com GM1 gangliosidosis is a severe LSD caused by β-galactosidase deficiency that results in profound neurological and visceral symptoms. embopress.org In the animal model, treatment with NOEV led to an increase in the residual activity of β-galactosidase within the brain and facilitated a greater clearance of the stored substrate. spandidos-publications.com This demonstrates the chaperone's ability to cross the BBB and exert a therapeutic effect within the CNS. embopress.orgspandidos-publications.com

The capacity of small molecules to be widely distributed in various tissues and organs, including the brain, is a key advantage. embopress.org Studies have shown that iminosugars like N-butyldeoxynojirimycin (NB-DNJ) can cross the BBB in animal models. researchgate.net While NB-DNJ did not show improvement in neurological symptoms in patients with Gaucher disease type III, the principle that these small molecules can reach the brain remains a critical area of investigation. researchgate.net The development of chaperones like N-octyl-epi-β-valienamine, which have shown efficacy in the brains of animal models for conditions like β-galactosidase deficiency, underscores the potential of this compound class for treating the debilitating neurological aspects of LSDs. frontiersin.org

Table 2: Effects of Chaperone Therapy on Neuropathic Manifestations in Animal Models

Disorder ModelAnimal ModelChaperoneKey Findings in the Central Nervous System (CNS)Reference
GM1 GangliosidosisMouse model of β-galactosidase deficiencyN-octyl-4-epi-β-valienamine (NOEV)Increased residual enzyme activity in the brain; enhanced clearance of stored substrate in the brain. spandidos-publications.com
Gaucher Disease (related)Various mouse modelsN-butyldeoxynojirimycin (NB-DNJ)Demonstrated ability to cross the blood-brain barrier. researchgate.net
Late-onset Tay-Sachs DiseaseMouse modelPyrimethamineTested as a potential PC for neurological symptoms. frontiersin.org

Other Biological Activities and Research Areas

Angiogenesis Modulation Research by N-Octyl-DNJ Derivatives

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and in pathological conditions like tumor growth. nih.govsemanticscholar.org The modulation of angiogenesis has become a significant area of research for developing new therapeutic strategies. semanticscholar.orgmdpi.com this compound derivatives have been investigated for their potential to inhibit this process.

The process of angiogenesis involves several key steps, including the proliferation, migration, and differentiation of endothelial cells to form capillary-like structures. koreamed.orgpromocell.com Research has shown that a structural analogue of this compound, N-(8-(3-ethynylphenoxy)octyl)-1-deoxynojirimycin, effectively inhibits several of these critical stages in vitro.

Specifically, this derivative was found to inhibit the proliferation of bovine aortic endothelial cells (BAECs). nih.gov It also prevented the formation of capillary tubes from these cells at a concentration of 0.1 mM, a feat not achieved by DNJ or other analogues at the same concentration. nih.gov Furthermore, the compound was shown to inhibit BAEC migration, suggesting that its anti-angiogenic effect is at least partially due to a reduction in cell motility. nih.gov This was further supported by the observation that stress fiber assembly in BAECs was abolished by the derivative. nih.gov

Table 1: Effects of N-(8-(3-ethynylphenoxy)octyl)-1-deoxynojirimycin on Endothelial Cells

ActivityObservationCell Type
Proliferation InhibitedBovine Aortic Endothelial Cells (BAECs)
Migration InhibitedBovine Aortic Endothelial Cells (BAECs)
Capillary Tube Formation Prevented at 0.1 mMBovine Aortic Endothelial Cells (BAECs)
Stress Fiber Assembly AbolishedBovine Aortic Endothelial Cells (BAECs)

The surface of cells is decorated with a complex array of sugar molecules called oligosaccharides, which play vital roles in cell recognition and signaling. nih.govlongdom.orglibretexts.org Alterations in the expression of these cell surface oligosaccharides can significantly impact cellular behavior. nih.gov The this compound derivative, N-(8-(3-ethynylphenoxy)octyl)-1-deoxynojirimycin, has been shown to alter the expression of oligosaccharides on the surface of bovine aortic endothelial cells (BAECs). nih.gov This modification of the cellular glycan landscape is a potential mechanism through which the compound exerts its biological effects.

Matrix metalloproteinases (MMPs) are a family of enzymes that are crucial for the degradation of the extracellular matrix (ECM), a key process in angiogenesis that allows endothelial cells to invade surrounding tissues. mdpi.comnih.gov MMP-2, in particular, is known to facilitate tumor invasion and metastasis by breaking down ECM components and promoting angiogenesis. nih.gov Research has demonstrated that N-(8-(3-ethynylphenoxy)octyl)-1-deoxynojirimycin causes a reduction in the secretion of MMP-2 from bovine aortic endothelial cells. nih.gov This inhibition of MMP-2 secretion represents another important mechanism by which this this compound derivative may impede the process of angiogenesis.

The proliferation of endothelial cells is tightly regulated by the cell cycle. bu.edu The this compound derivative, N-(8-(3-ethynylphenoxy)octyl)-1-deoxynojirimycin, was found to inhibit the proliferation of bovine aortic endothelial cells by inducing a G1 phase cell cycle arrest. nih.gov Further investigation into the molecular mechanisms revealed that this G1 arrest was associated with an increase in the expression of the cyclin-dependent kinase inhibitor p27(Kip1). nih.gov Interestingly, this occurred alongside high phosphorylation of ERK1/2, a key signaling molecule, without a corresponding reduction in cyclin D1 levels. nih.gov This suggests a unique mechanism of action for this derivative in controlling the endothelial cell cycle. nih.gov

Investigational Role in Cancer Research

The potential of this compound and its derivatives extends into the field of oncology, with preclinical studies exploring their cytotoxic and antiproliferative effects on various cancer cell lines.

Preclinical research has indicated that this compound and related compounds exhibit antiproliferative and cytotoxic effects against cancer cells. frontiersin.orgresearchgate.netnih.gov For instance, studies have highlighted that N-alkyl-1,5-dideoxy-1,5-imino-L-fucitols and N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin have demonstrated such effects in various cancer cell lines. frontiersin.org While detailed data on specific cancer cell lines and the cytotoxic concentrations for this compound itself are part of ongoing research, the broader class of N-alkylated iminosugars shows promise in this area. These studies often utilize panels of cancer cell lines, such as the NCI60 panel, to assess the selective activity of new compounds. plos.org The evaluation of these compounds in preclinical models, including both in vitro cell cultures and in vivo animal models, is a critical step in the drug development process. mdpi.comoncotarget.comonclive.com

Methodologies and Analytical Approaches in N Octyl Dnj Research

Enzyme Activity Assays (e.g., Glycosidase Inhibition Assays)

Enzyme activity assays are fundamental in characterizing the inhibitory potential of N-Octyl-DNJ against various glycosidases. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A common approach involves using a chromogenic or fluorogenic substrate that, when cleaved by the glycosidase, releases a product that can be quantified spectrophotometrically or fluorometrically.

Research has demonstrated that this compound is a potent inhibitor of certain glycosidases. For instance, it has been shown to be a significantly stronger inhibitor of β-glucosidase compared to its parent compound, 1-deoxynojirimycin (B1663644) (DNJ). researchgate.net Specifically, this compound (NO-DNJ) was found to be a 290-fold stronger inhibitor of β-glucosidase than DNJ. researchgate.net The inhibitory activity is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, can be determined by analyzing the enzyme kinetics using methods like Lineweaver-Burk plots. researchgate.net Studies have confirmed that this compound and its derivatives inhibit β-glucosidase in a competitive manner. researchgate.net

The length of the alkyl chain attached to the DNJ core has been shown to be a critical factor in determining the inhibitory potency. nih.gov A series of N-alkyl-DNJ derivatives with varying chain lengths (from C4 to C18) were synthesized and tested for their ability to inhibit α-glucosidases. nih.gov The results indicated that compounds with alkyl chains in the middle of the range, such as octyl (C8) to decyl (C10), were the most effective inhibitors. nih.gov

Table 1: Glycosidase Inhibition by N-Alkyl-DNJ Derivatives

Compound Target Enzyme Inhibition Strength (Compared to DNJ) Inhibition Mode
This compound (NO-DNJ) β-Glucosidase 290-fold stronger Competitive
N-Nonyl-DNJ (NN-DNJ) β-Glucosidase 360-fold stronger Competitive
α-1-C-Octyl-DNJ (CO-DNJ) β-Glucosidase 460-fold stronger Competitive
α-1-C-Nonyl-DNJ (CN-DNJ) β-Glucosidase 890-fold stronger Competitive

Data sourced from multiple studies. researchgate.net

Cell-Based Assays and Culture Models (e.g., Fibroblast Culture, Endothelial Cell Assays)

Cell-based assays are crucial for evaluating the effects of this compound in a more biologically relevant context. These assays utilize cultured cells, such as fibroblasts and endothelial cells, to study various cellular processes.

Fibroblast cultures, particularly those derived from patients with lysosomal storage disorders like Gaucher disease, are commonly used to assess the potential of this compound as a pharmacological chaperone. researchgate.netnih.gov In these assays, patient-derived fibroblasts with deficient β-glucosidase activity are treated with this compound, and the subsequent changes in enzyme activity and protein trafficking are monitored. researchgate.netnih.gov For example, studies have shown that treatment with α-1-C-octyl-DNJ (CO-DNJ) can increase the intracellular β-glucosidase activity in Gaucher N370S cell lines. researchgate.netnih.gov The ability of these compounds to enhance enzyme activity in patient-derived cells is a key indicator of their therapeutic potential. uu.nl

Endothelial cell assays are employed to investigate the role of this compound in processes like angiogenesis, which involves the formation of new blood vessels. sigmaaldrich.comnih.govbiorxiv.orgmdpi.com These assays can include migration assays (e.g., transwell or Boyden chamber assays) and invasion assays, which measure the ability of endothelial cells to move through a three-dimensional matrix. sigmaaldrich.com Co-culture models, where endothelial cells are grown with other cell types like fibroblasts, can create more complex and physiologically relevant systems to study the formation of tubular networks. nih.gov

Molecular Docking and Computational Modeling for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a receptor, typically a protein. nih.govrasayanjournal.co.injscimedcentral.com This method helps in understanding the molecular basis of the ligand-enzyme interaction and can guide the design of more potent and selective inhibitors. researchgate.netresearchgate.net The process involves generating various possible conformations of the ligand within the enzyme's active site and then using a scoring function to rank them based on their binding affinity. jscimedcentral.com

These computational approaches provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. nih.govmdpi.com The results of molecular docking studies can explain the observed differences in inhibitory activity among different derivatives of DNJ. researchgate.net

Analysis of Binding Modes and Hydrophobic Groove Accommodation

For instance, docking studies have revealed different binding modes for various 5-C-alkyl-DNJ derivatives with α-glucosidase. researchgate.net The degree to which the C-5 substituent fits into the hydrophobic groove is a major factor determining the variation in glycosidase inhibition. researchgate.net Similarly, the productive binding of substrates in the cyclooxygenase channel involves the orientation of the substrate's hydrophobic end within a hydrophobic groove. nih.gov

Spectroscopic Characterization Techniques for Compound Identification and Purity (e.g., NMR, Mass Spectrometry)

The synthesis and purification of this compound and its derivatives require rigorous characterization to confirm their chemical structure and assess their purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. researchgate.netresearchgate.netgoogle.comuniversalclass.comcopernicus.org

NMR spectroscopy provides detailed information about the atomic structure of a molecule. researchgate.netuniversalclass.com By analyzing the chemical shifts, coupling constants, and integration of signals in 1H and 13C NMR spectra, researchers can elucidate the precise arrangement of atoms and confirm the identity of the synthesized compound. researchgate.netresearchgate.net

Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the compound. researchgate.netuniversalclass.com This technique is highly sensitive and can be used to confirm the presence of the desired product and identify any impurities. researchgate.net Together, NMR and MS provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for biological testing. researchgate.netresearchgate.net

Antiviral Assays (e.g., Plaque Reduction Assays)

The antiviral activity of this compound and related iminosugars is often evaluated using plaque reduction assays. nih.govmicrobiologyresearch.orgmdpi.com This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

In a typical plaque reduction assay, a confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. mdpi.com After an incubation period that allows for viral replication and plaque formation, the cells are stained, and the number of plaques is counted. nih.gov The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined. mdpi.com

Studies have shown that N-alkylated DNJ derivatives, including those with octyl and nonyl chains, possess antiviral activity against enveloped viruses like the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus. nih.gov The antiviral potency of these compounds is influenced by the length of the alkyl side chain, with N-nonyl-DNJ (NN-DNJ) being particularly potent. nih.govnih.gov

Immunocytochemical Techniques for Intracellular Trafficking Studies

Immunocytochemistry is a powerful technique used to visualize the subcellular localization of specific proteins or molecules within cells. This method is instrumental in studying how this compound affects the intracellular trafficking of proteins, particularly misfolded enzymes in the context of lysosomal storage diseases. researchgate.netthermofisher.comembopress.orgresearchgate.net

The technique involves using antibodies that specifically bind to the target protein. These primary antibodies are then detected by secondary antibodies that are conjugated to a fluorescent dye or an enzyme that produces a colored product. thermofisher.comresearchgate.net By observing the localization of the fluorescence or color, researchers can determine the location of the target protein within the cell's compartments, such as the endoplasmic reticulum (ER), Golgi apparatus, or lysosomes. thermofisher.comembopress.org

In the context of this compound research, immunocytochemistry can be used to track the movement of a mutant enzyme from the ER, where it might be retained due to misfolding, to its proper destination in the lysosome after treatment with the pharmacological chaperone. researchgate.net For example, studies have used this technique to investigate the trafficking of mutant β-galactosidase and the impact of chaperones on its cellular distribution. thermofisher.com

Future Research Directions for N Octyl Dnj

Optimization Strategies for Pharmacological Chaperones

Pharmacological chaperones (PCs) are small molecules that can stabilize mutant enzymes, facilitating their proper folding and transport to the lysosome. nih.gov The development of N-Octyl-DNJ and its derivatives is a key area of research aimed at improving therapeutic outcomes for diseases like Gaucher disease. acs.orgcsic.es

Design of Highly Selective Enzyme Inhibitors and Chaperones

A significant challenge in the development of iminosugar-based chaperones is achieving high selectivity for the target enzyme. csic.es For instance, some deoxynojirimycin (DNJ) derivatives inhibit not only the target β-glucosidase (GCase) but also other glycosidases, which can lead to unwanted side effects. csic.esresearchgate.net

Future research will focus on designing derivatives with greater selectivity. This involves modifying the structure of this compound to enhance its interaction with the target enzyme's active site while minimizing off-target binding. Strategies include:

Altering Alkylation Patterns: Moving the alkyl chain from the nitrogen atom to other positions on the iminosugar ring can significantly impact selectivity. csic.esresearchgate.net For example, α-1-C-octyl-DNJ has shown remarkable selectivity for GCase over other glycosidases. csic.es

Introducing Novel Functional Groups: Incorporating different functional groups onto the DNJ scaffold can fine-tune the molecule's binding affinity and selectivity. rsc.org The development of sp2-iminosugars, such as those with isourea, isothiourea, or guanidine (B92328) moieties, has led to selective GCase inhibitors with significant chaperoning effects. csic.es

Computational Modeling: Docking studies and molecular dynamics simulations can predict how modifications to the this compound structure will affect its binding to the target enzyme, guiding the synthesis of more selective compounds. scispace.com

CompoundTarget EnzymeKey Structural FeatureReference
α-1-C-octyl-DNJβ-Glucosidase (GCase)Octyl group at C-1 position csic.es
sp2-iminosugarsβ-Glucosidase (GCase)Bicyclic nojirimycin (B1679825) skeleton with pseudoaglyconic substituents csic.es
N-nonyl-deoxygalactonojirimycin (NN-DGJ)β-GalactosidaseN-nonyl chain on a deoxygalactonojirimycin core mdpi.com

Development of Novel this compound Derivatives with Improved Chaperoning Efficacy

Beyond selectivity, enhancing the chaperoning efficacy of this compound derivatives is a primary goal. This involves designing molecules that can more effectively stabilize mutant enzymes and promote their trafficking to the lysosome.

Research in this area includes:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on chaperoning activity helps to identify key structural features for optimal efficacy. acs.org For instance, studies have shown that attaching bulky adamantane (B196018) substituents to related iminosugars can significantly increase enzyme activity. csic.es

Synthesis of δ-lactam Derivatives: Replacing the hydroxymethyl group of DNJ with a carbonyl group to create δ-lactam derivatives has been explored. This modification is predicted to create additional electrostatic interactions within the enzyme's active site, potentially stabilizing the enzyme more effectively. scispace.com

Further Elucidation of Detailed Molecular Mechanisms of Action

A deeper understanding of how this compound and its derivatives function at the molecular level is crucial for rational drug design. While it is known that these compounds act as active-site-directed chaperones, the precise interactions and conformational changes they induce in mutant enzymes are still being investigated. rsc.org

Future research will likely employ advanced techniques to unravel these mechanisms, including:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structural information about how this compound derivatives bind to and stabilize mutant enzymes. csic.es However, obtaining co-crystals can be challenging due to the formation of aggregates. csic.es

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods can quantify the binding affinity and thermodynamics of the interaction between the chaperone and the enzyme, offering insights into the driving forces of the binding process. plos.org

Cellular Imaging Techniques: Advanced microscopy techniques can visualize the trafficking of mutant enzymes in the presence of chaperones, confirming their ability to rescue the protein from the endoplasmic reticulum and guide it to the lysosome. mdpi.com

Exploration of Broader Therapeutic Potential Beyond Lysosomal Storage Disorders and Antivirals

The applications of this compound and its derivatives may extend beyond their current focus on lysosomal storage disorders and their known antiviral properties. nih.govgriffith.edu.au Their ability to modulate glycosidase activity and protein folding suggests potential in other disease areas.

Potential future therapeutic areas for exploration include:

Neurodegenerative Diseases: There is growing interest in the link between lysosomal dysfunction and neurodegenerative disorders like Parkinson's and Alzheimer's disease. jci.orgscielo.brnih.gov Given that this compound can cross the blood-brain barrier, its potential to modulate enzyme activity and cellular stress in the central nervous system warrants investigation. csic.esembopress.org

Metabolic Disorders: Iminosugars have been studied for their effects on metabolic diseases like type 2 diabetes due to their ability to inhibit carbohydrate-processing enzymes. acs.orgresearchgate.netmdpi.com Further research could explore the potential of this compound derivatives in managing metabolic dysfunction. researchgate.netnih.gov

Cancer: The role of glycosphingolipids in cancer progression is an active area of research. Inhibitors of glucosylceramide synthase, a target of some DNJ derivatives, are being investigated as potential anti-cancer agents. acs.org

Advanced Delivery Systems and Formulation Research

To maximize the therapeutic potential of this compound and its derivatives, research into advanced drug delivery systems and formulations is essential. These strategies aim to improve the bioavailability, stability, and targeted delivery of the compounds. nih.govpharmaexcipients.com

Future research in this area may focus on:

Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could protect it from degradation, control its release, and potentially target it to specific cells or tissues. nih.govdovepress.comresearchgate.net

Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, SEDDS can enhance the solubility and absorption of poorly water-soluble compounds like this compound. mdpi.com

Stimuli-Responsive Systems: Developing delivery systems that release the drug in response to specific physiological cues, such as changes in pH or enzyme concentration, could improve the specificity of the therapy. nih.gov

Formulations for Subcutaneous Delivery: Research into high-concentration solutions or suspensions could enable less frequent subcutaneous injections, improving patient compliance. pharmaexcipients.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.